Ethyl 2-methyl-2-(piperidin-4-yloxy)propanoate
Description
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
ethyl 2-methyl-2-piperidin-4-yloxypropanoate |
InChI |
InChI=1S/C11H21NO3/c1-4-14-10(13)11(2,3)15-9-5-7-12-8-6-9/h9,12H,4-8H2,1-3H3 |
InChI Key |
BRWNHKMERSIFCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1CCNCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities with ethyl 2-methyl-2-(piperidin-4-yloxy)propanoate, differing primarily in substituents or core heterocycles:
Key Observations :
Physicochemical Properties
Data from structurally related compounds highlight trends in molecular weight, polarity, and solubility:
Notes:
Key Observations :
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-methyl-2-(piperidin-4-yloxy)propanoate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification reactions. For example:
- Nucleophilic substitution : Piperidin-4-ol reacts with ethyl 2-bromo-2-methylpropanoate under basic conditions (e.g., Na₂CO₃) in solvents like DMF or THF. Yields vary (50–83%) based on temperature and catalyst use .
- Microwave-assisted synthesis : Enhances reaction efficiency (e.g., reduced time from 12h to 2h) and improves yields by ~15% compared to conventional methods .
- Critical factors : Solvent polarity, base strength, and stoichiometric ratios of reagents significantly impact purity. For instance, excess ethyl bromoester can lead to byproducts requiring column chromatography for purification .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with piperidine ring protons appearing at δ 1.4–2.8 ppm and ester carbonyl signals at ~170 ppm .
- GC-FID/MS : Detects volatile impurities and quantifies monomeric byproducts (e.g., residual piperidin-4-ol) .
- HPLC : Assesses purity (>95% required for pharmacological studies) using C18 columns with UV detection at 254 nm .
Q. How does the compound’s reactivity influence stability during storage and experimental workflows?
Methodological Answer:
- Hydrolysis susceptibility : The ester group is prone to hydrolysis in aqueous media. Stability studies recommend storage at –20°C in anhydrous solvents (e.g., DMSO) to prevent degradation .
- Light sensitivity : Aromatic and piperidine moieties may undergo photodegradation; amber vials are advised for long-term storage .
- pH-dependent reactivity : Protonation of the piperidine nitrogen (pKa ~10.5) alters solubility and reactivity in biological assays .
Q. How does this compound compare structurally and functionally to analogs like quinoline or chromenyl derivatives?
Methodological Answer:
- Structural analogs : Ethyl 2-(quinolin-8-yloxy)propanoate shares ester functionality but exhibits stronger antimicrobial activity due to quinoline’s planar aromatic system .
- Functional differences : Piperidine’s aliphatic ring enhances metabolic stability compared to chromenyl derivatives, which are more prone to oxidative metabolism .
- Bioactivity screening : Comparative assays (e.g., enzyme inhibition) reveal piperidine derivatives have higher selectivity for CNS targets versus peripheral receptors .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s interactions with biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Enzyme inhibition : Molecular docking studies suggest the piperidine oxygen forms hydrogen bonds with catalytic residues of cytochrome P450 enzymes (e.g., CYP3A4), reducing metabolic clearance .
- Receptor binding : Radioligand displacement assays show moderate affinity (Ki ~150 nM) for σ-1 receptors, likely due to steric hindrance from the 2-methyl group .
- Contradictions : Discrepancies in reported IC₅₀ values (e.g., 10–100 μM for acetylcholinesterase inhibition) may arise from assay conditions (pH, co-solvents) .
Q. How can researchers resolve contradictions in synthetic yields or biological activity data across studies?
Methodological Answer:
- Yield optimization : Reproduce reactions using controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables. For example, trace water in DMF reduces yields by up to 20% .
- Bioactivity validation : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement. Contradictions in cytotoxicity (e.g., IC₅₀ variability) often stem from cell line-specific permeability .
Q. What strategies enhance the compound’s bioactivity through structural modifications?
Methodological Answer:
- Piperidine substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position increases metabolic stability by 30% .
- Ester bioisosteres : Replacing the ethyl ester with a tert-butyl amide improves oral bioavailability (F% from 15% to 45%) in rodent models .
- Chiral resolution : Isolating enantiomers via chiral HPLC reveals (R)-configuration has 5x higher affinity for dopamine D₂ receptors .
Q. What advanced spectroscopic or computational methods elucidate its interaction dynamics?
Methodological Answer:
- HSQC NMR : Maps hydrogen-carbon correlations to track hydrolysis intermediates in real-time .
- MD simulations : Predict binding modes with membrane transporters (e.g., P-gp) by simulating lipid bilayer interactions over 100-ns trajectories .
- X-ray crystallography : Resolve piperidine ring puckering and hydrogen-bonding networks in co-crystals with target proteins .
Q. How can computational modeling predict off-target effects or metabolic pathways?
Methodological Answer:
- ADMET prediction : Tools like SwissADME estimate high intestinal absorption (HIA >90%) but flag potential hERG inhibition risks (IC₅₀ <1 μM) .
- CYP450 metabolism : MetaSite predicts hydroxylation at the piperidine 3-position as the primary metabolic pathway, confirmed by LC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
